molecular formula C12H13ClFN B8182242 (S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

Cat. No.: B8182242
M. Wt: 225.69 g/mol
InChI Key: LYZHOJLKGIDNHA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound featuring a fluorinated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoronaphthalene.

    Chiral Amine Introduction:

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex amine-containing compounds.

Scientific Research Applications

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic properties.

    Biological Studies: It can serve as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its specific chiral center and the presence of both a fluorinated naphthalene ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1S)-1-(4-fluoronaphthalen-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZHOJLKGIDNHA-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C2=CC=CC=C21)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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